![molecular formula C21H19N3O3 B2498553 3-[2-oxo-2-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)ethyl]-1H-quinazoline-2,4-dione CAS No. 1023850-96-5](/img/structure/B2498553.png)
3-[2-oxo-2-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)ethyl]-1H-quinazoline-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound belongs to a class of molecules that are of significant interest in the field of medicinal chemistry due to their structural complexity and potential biological activities. Its synthesis and analysis provide insights into its chemical behavior and properties.
Synthesis Analysis
Synthesis of related quinazoline derivatives often involves cyclization reactions, oxidation, and condensation steps. For example, the oxidation of pyrrolo[3,2,1-ij]quinoline-1,2-diones with m-chloroperbenzoic acid leads to the formation of 1,3-oxazino[5,4,3-ij]quinolin-1,3-diones, showcasing the types of reactions used to create complex quinazoline structures (Medvedeva et al., 2022).
Molecular Structure Analysis
The molecular structure of quinazoline derivatives is often elucidated using spectral methods, including IR, Raman spectra, and X-ray crystallography. Such analyses reveal tautomeric forms and special orientations within the molecular structure, contributing to the understanding of their chemical behavior (Csányi et al., 2002).
Chemical Reactions and Properties
Quinazoline compounds participate in a variety of chemical reactions, including alkylation, ring-opening, and oxidation reactions. These reactions can lead to a range of products with different substituents and structural modifications, highlighting the reactivity and versatility of the quinazoline core (Zolfigol et al., 2006).
Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
- A study presented a novel route for synthesizing ellipticine quinone, highlighting the transformation of related compounds through key intermediates, suggesting potential applications in synthesizing complex molecules for biological studies (Ramkumar & Nagarajan, 2014).
- Another research demonstrated the use of specific reagents for the oxidation of pyrazolines under mild conditions, indicating a methodological advancement in chemical synthesis relevant to the compound's derivatives (Zolfigol et al., 2006).
Biological Activities and Applications
- Research into cyclic imides, including structures related to the given compound, explored their potential in reversing electroconvulsive shock-induced amnesia in mice, providing insights into neurological applications (Butler et al., 1987).
- A study on novel pyrido and thiazolo triazolo quinazolines derived from related compounds evaluated their antimicrobial activity, suggesting their use in developing new antimicrobial agents (El‐Kazak & Ibrahim, 2013).
Propiedades
IUPAC Name |
3-[2-oxo-2-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)ethyl]-1H-quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3/c25-19(23-12-10-16(11-13-23)15-6-2-1-3-7-15)14-24-20(26)17-8-4-5-9-18(17)22-21(24)27/h1-10H,11-14H2,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLESJSYXEYYMQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC=C1C2=CC=CC=C2)C(=O)CN3C(=O)C4=CC=CC=C4NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-oxo-2-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)ethyl]-1H-quinazoline-2,4-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

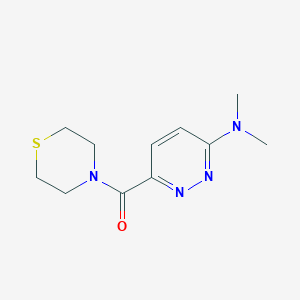
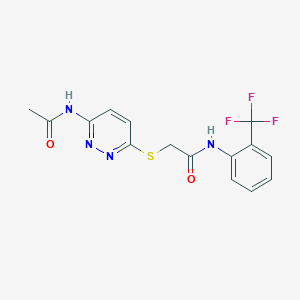
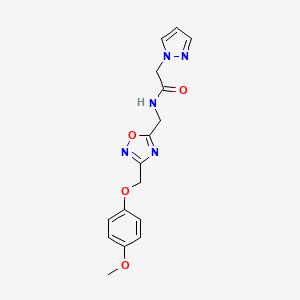
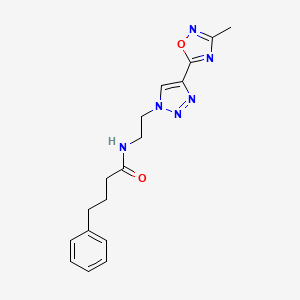
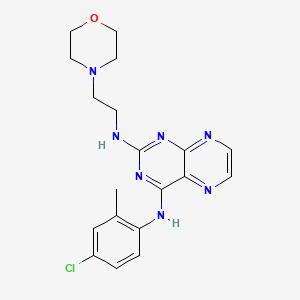

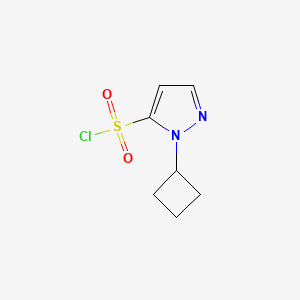
![3-Acetyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B2498481.png)
![6-(3,5-Dimethylphenyl)-2-(2-ethoxyethyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2498483.png)
![(Z)-8-(pyridin-2-ylmethyl)-2-(pyridin-4-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2498485.png)

![Tert-butyl 5-oxa-9-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B2498490.png)

